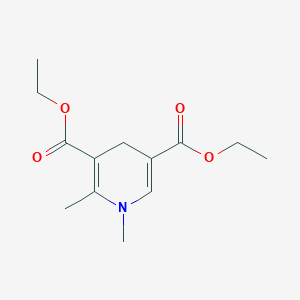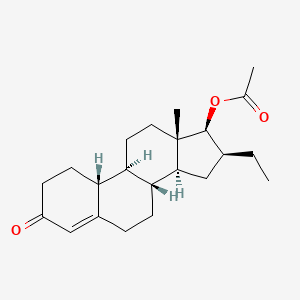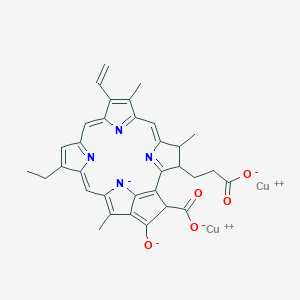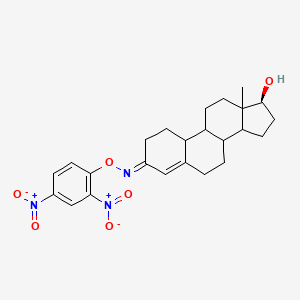
Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound often used as a building block in organic synthesis. It is known for its role in the preparation of various biologically active compounds. This compound is also referred to as a Hantzsch ester, which is a class of compounds known for their reducing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is typically synthesized through the Hantzsch dihydropyridine synthesis. This method involves the reaction of formaldehyde, ethyl acetoacetate, and ammonia or an ammonium salt under acidic conditions. The reaction proceeds through a multi-component condensation process, resulting in the formation of the dihydropyridine ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo oxidation reactions to form pyridine derivatives.
Substitution: It can participate in substitution reactions where functional groups on the dihydropyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalysts like palladium on carbon, hydrogen gas.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Reduced imines and carbonyl compounds.
Substitution: Substituted dihydropyridine derivatives
Wissenschaftliche Forschungsanwendungen
Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its ability to donate hydrogen atoms, making it a potent reducing agent. This property is utilized in various chemical reactions, including the reduction of carbonyl compounds and imines. Additionally, its calcium channel blocking activity is attributed to its interaction with calcium channels, preventing calcium influx into cells and thereby exerting its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar in structure and used as a hydrogen source in reduction reactions.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Known for its role in blocking heme synthesis.
4-aryl-1,4-dihydropyridines: These compounds have been studied for their anticancer activity and calcium channel blocking properties.
Uniqueness: Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its dual role as a reducing agent and a calcium channel blocker. This combination of properties makes it a versatile compound in both chemical synthesis and pharmacological research .
Eigenschaften
CAS-Nummer |
29872-19-3 |
|---|---|
Molekularformel |
C13H19NO4 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
diethyl 1,2-dimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(3)14(4)8-10/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
NWHNUVAQVJKIIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C(=C(C1)C(=O)OCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)





![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)

![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)


![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)

